Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit key enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(dimethylamino)ethenyl]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[2-(dimethylamino)ethenyl]-4-(chloromethyl)-1,3-thiazole-5-carboxylate
Uniqueness
The presence of the trifluoromethyl group in Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate distinguishes it from other similar compounds. This group imparts unique chemical stability and enhances its biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F3N2O2S |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H13F3N2O2S/c1-4-18-10(17)8-9(11(12,13)14)15-7(19-8)5-6-16(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
FLSHDCDQGQYJII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C=CN(C)C)C(F)(F)F |
Origin of Product |
United States |
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